

# 6-Methoxyquinoline odor profile and synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Methoxyquinoline

Cat. No.: B018371

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An In-depth Technical Guide to **6-Methoxyquinoline**: Odor Profile, Synonyms, and Analytical Methodologies

## Introduction

**6-Methoxyquinoline**, a derivative of quinoline with a methoxy group at the sixth position, is a significant chemical compound with diverse applications in medicinal chemistry, organic synthesis, and the flavor and fragrance industry.[1][2][3] This aromatic heterocyclic compound is recognized for its unique sensory properties and serves as a versatile building block in the synthesis of various biologically active molecules, including potential antitumor and antimicrobial agents.[2] This technical guide provides a comprehensive overview of the odor profile, synonyms, and relevant analytical protocols for **6-methoxyquinoline**, tailored for researchers, scientists, and professionals in drug development.

## Synonyms and Identifiers

**6-Methoxyquinoline** is known by several synonyms in scientific literature and commercial databases. A consolidated list is provided below for easy reference.

Identifier Type	Identifier	Source
Systematic Name	6-Methoxyquinoline	[4]
CAS Number	5263-87-6	[2][4]
Synonym	p-Quinanisole	[1][2][3][4]
Synonym	Quinoline, 6-methoxy-	[3][4]
Synonym	Methyl 6-quinolyl ether	[3][4][5]
FEMA Number	4640	[5][6]
EC Number	226-077-2	[7][8]
UNII	5S1U3125AD	[4][6]
MDL Number	MFCD00006800	[2][4][7]
NSC Number	1954	[4]

## Odor Profile

The olfactory characteristics of **6-methoxyquinoline** are distinct and have been described as having a "heavy sweet odor".[3] A more detailed breakdown of its odor profile reveals a complex combination of notes.

Odor Note	Prevalence	Source
Sweet	83.47%	[4]
Anisic	48.49%	[4]
Floral	47.68%	[4]
Phenolic	45.99%	[4]
Animal	42.62%	[4]
Earthy	42.03%	[4]
Nutty	-	[4]

## Physicochemical Properties

A summary of the key physical and chemical properties of **6-methoxyquinoline** is presented below. These properties are crucial for its handling, analysis, and application in various chemical syntheses.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	159.18 g/mol	<a href="#">[4]</a> <a href="#">[7]</a>
Appearance	Colorless to light yellow liquid or powder	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Melting Point	18-24 °C	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Boiling Point	140-146 °C at 15 mmHg	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Density	1.15 g/mL at 20 °C	<a href="#">[3]</a> <a href="#">[8]</a>
Refractive Index	n <sub>20/D</sub> 1.625	<a href="#">[3]</a> <a href="#">[8]</a>
Solubility	Very slightly soluble in water; soluble in alcohol	<a href="#">[3]</a> <a href="#">[4]</a>
Vapor Pressure	0.0015 hPa at 20°C (est.)	<a href="#">[4]</a>
logP (o/w)	2.20	<a href="#">[6]</a>

## Experimental Protocols for Odor Analysis

The characterization of **6-methoxyquinoline**'s odor profile typically involves Gas Chromatography-Olfactometry (GC-O), a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[\[9\]](#)[\[10\]](#) This allows for the identification of specific odor-active compounds within a sample.[\[11\]](#)

## General Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol outlines a general methodology for the sensory evaluation of **6-methoxyquinoline**.

- Sample Preparation:
  - A solution of **6-methoxyquinoline** is prepared in a suitable volatile solvent (e.g., ethanol or methanol) at a concentration appropriate for GC analysis (e.g., 1 mg/mL).[\[12\]](#)
  - For analysis of headspace volatiles, a sample can be placed in a sealed vial and subjected to dynamic headspace sampling, where volatiles are trapped on an adsorbent cartridge.[\[9\]](#)
- Instrumentation:
  - A gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent non-polar column) is used for separation.
  - The GC is connected to both a standard detector (e.g., Mass Spectrometer - MS, or Flame Ionization Detector - FID) and an olfactory detection port (ODP).[\[9\]](#)[\[10\]](#)
  - The effluent from the GC column is split, directing a portion to the chemical detector and the remainder to the ODP for sensory assessment.[\[10\]](#)
- Data Acquisition:
  - The prepared sample is injected into the GC.
  - As compounds elute from the column, they are detected by the MS or FID, generating a chromatogram.
  - Simultaneously, a trained panelist or assessor sniffs the effluent at the ODP and records the perceived odor, its intensity, and duration using specialized software.[\[9\]](#)
  - The MS provides data for the chemical identification of the eluting compounds, which can then be correlated with the sensory data from the ODP.
- Data Analysis:

- The data from the chromatogram and the olfactogram are aligned based on retention times.
- This correlation allows for the definitive identification of the compound(s) responsible for specific perceived odors.[\[10\]](#)
- Techniques like comprehensive two-dimensional GC (GCxGC) can be employed for complex samples to resolve co-eluting compounds and improve identification accuracy.  
[\[10\]](#)[\[11\]](#)

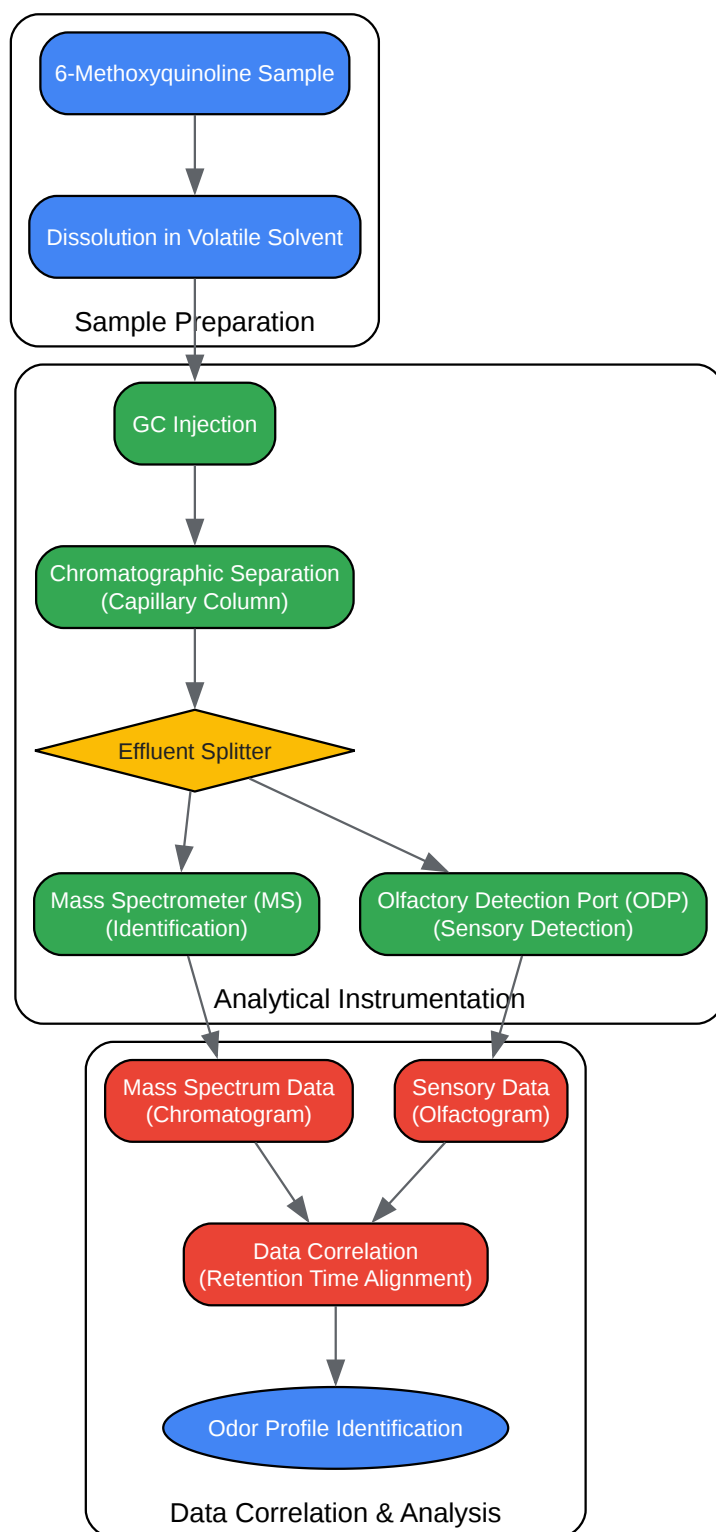


Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow

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Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow

## Logical Relationships and Applications

**6-Methoxyquinoline**'s chemical structure directly influences its properties and subsequent applications. The quinoline core and the electron-donating methoxy group are key to its utility as a building block in synthesizing molecules with enhanced biological activity and as a component in flavor compositions.

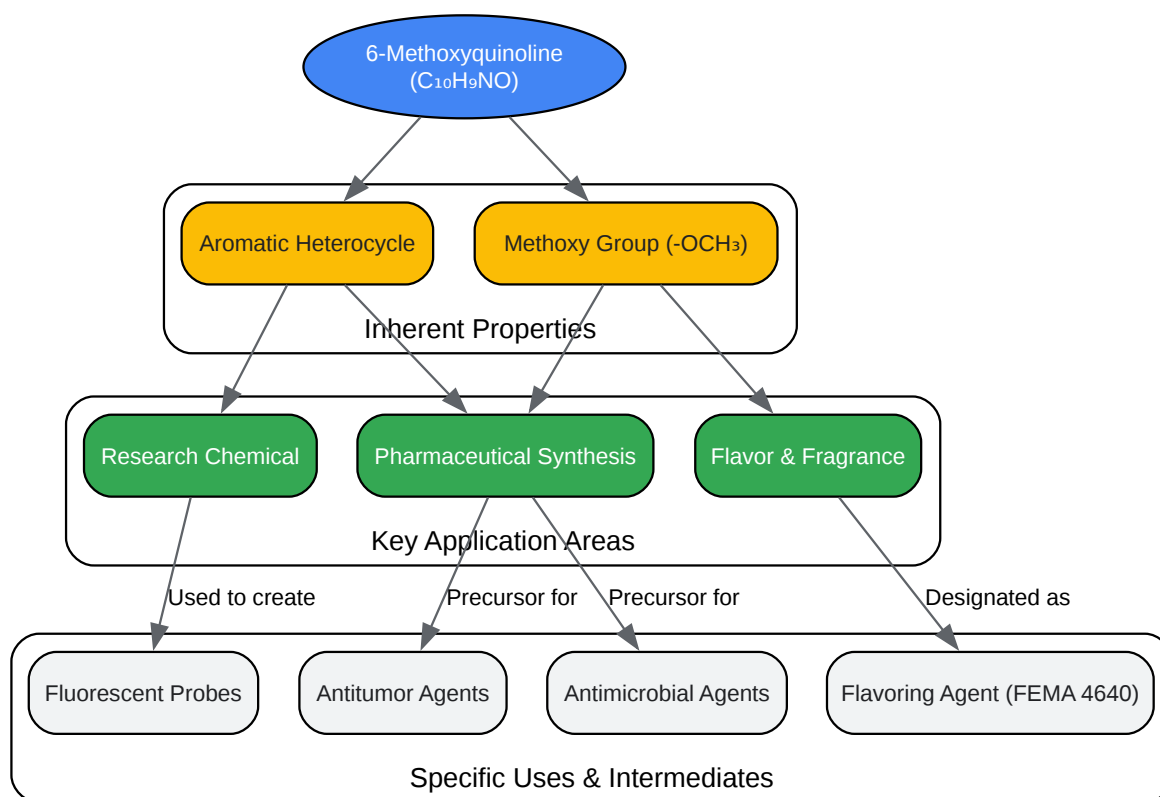


Figure 2: Structure-Application Relationship of 6-Methoxyquinoline

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Figure 2: Structure-Application Relationship of **6-Methoxyquinoline**

The compound's versatility is evident in its use as a precursor for synthesizing fluorescent zinc and chlorine sensors, potent tubulin polymerization inhibitors, and inhibitors of bacterial DNA gyrase.[7] Furthermore, its defined sweet and anisic notes have led to its classification as a

flavoring agent.[4][6] This dual utility makes **6-methoxyquinoline** a compound of significant interest to both pharmaceutical and sensory scientists.

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- To cite this document: BenchChem. [6-Methoxyquinoline odor profile and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018371#6-methoxyquinoline-odor-profile-and-synonyms]

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